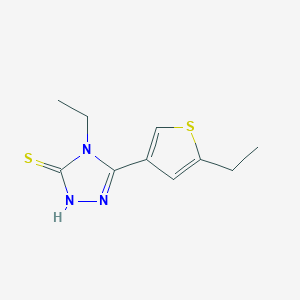

4-ethyl-5-(5-ethylthien-3-yl)-4H-1,2,4-triazole-3-thiol

Description

4-Ethyl-5-(5-ethylthien-3-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a triazole core substituted with an ethyl group at the 4-position and a 5-ethylthien-3-yl moiety at the 5-position. The thiol (-SH) group at the 3-position confers reactivity, enabling applications in synthesizing hybrid molecules, such as coumarin-triazole derivatives for antiviral research . Its molecular formula is C₉H₁₂N₄S₂, with a molecular weight of 240.3 g/mol.

Properties

IUPAC Name |

4-ethyl-3-(5-ethylthiophen-3-yl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3S2/c1-3-8-5-7(6-15-8)9-11-12-10(14)13(9)4-2/h5-6H,3-4H2,1-2H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLHMOSKWKWAIMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CS1)C2=NNC(=S)N2CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30353879 | |

| Record name | 4-ethyl-5-(5-ethylthien-3-yl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

438230-04-7 | |

| Record name | 4-ethyl-5-(5-ethylthien-3-yl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Pathways for 1,2,4-Triazole Derivatives

The synthesis of 1,2,4-triazole derivatives generally involves multi-step processes that include:

- Esterification of Carboxylic Acids : Formation of esters as intermediates.

- Hydrazinolysis : Reaction of esters with hydrazine to form hydrazides.

- Formation of Carbothioamides : Reaction of hydrazides with isothiocyanates or related reagents.

- Cyclization to Thiones : Alkaline cyclization to yield the desired triazole-thione compounds.

Specific Synthesis of 4-Ethyl-5-(5-Ethylthien-3-yl)-4H-1,2,4-Triazole-3-Thiol

The preparation of this compound involves the following steps:

Formation of Thiosemicarbazides

The synthesis begins with the reaction between an appropriate hydrazide (e.g., ethylhydrazide) and an isothiocyanate derivative (e.g., 5-ethylthiophene isothiocyanate). This reaction produces a thiosemicarbazide intermediate.

Reaction Conditions:

- Solvent: Ethanol or methanol

- Catalyst: Acidic or basic medium (e.g., HCl or NaOH)

- Temperature: Room temperature to mild heating (~50–60 °C)

$$

\text{R-CONHNH}_2 + \text{R'-NCS} \rightarrow \text{Thiosemicarbazide}

$$

Cyclization to Triazole-Thione

The thiosemicarbazide undergoes cyclization in the presence of a base (e.g., potassium carbonate) to form the triazole-thione ring.

Reaction Conditions:

- Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

- Base: Potassium carbonate (K₂CO₃)

- Temperature: ~50 °C

- Duration: ~5 hours

The reaction mixture is monitored using thin-layer chromatography (TLC) until completion. After cooling, the product is precipitated by adjusting the pH to ~5–6 using diluted hydrochloric acid.

Purification

The crude product is purified by recrystallization or column chromatography using a solvent mixture such as ethyl acetate and hexane.

Final Product:

A white crystalline solid with high purity is obtained after drying under vacuum at room temperature.

Experimental Data and Characterization

Characterization

The synthesized compound is characterized using various analytical techniques:

- Melting Point : Determined to confirm purity.

- NMR Spectroscopy :

- $$ ^1H $$-NMR shows characteristic peaks for thiol ($$-SH$$) and ethyl groups.

- $$ ^{13}C $$-NMR confirms the presence of triazole and thiophene rings.

- IR Spectroscopy :

Data Table for Reaction Parameters

| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|

| Thiosemicarbazide Formation | Hydrazide + Isothiocyanate | Ethanol | RT–50 °C | 3–4 h | ~85 |

| Cyclization | Thiosemicarbazide + K₂CO₃ | THF/DMF | ~50 °C | ~5 h | ~78 |

| Purification | Recrystallization (EtOAc/n-Hexane) | N/A | RT | N/A | N/A |

Notes on Optimization

Several factors can influence the yield and purity of the final product:

- Choice of Base : Potassium carbonate provides a mild alkaline environment suitable for cyclization.

- Solvent Selection : THF and DMF are preferred due to their ability to dissolve reactants and intermediates effectively.

- Reaction Monitoring : TLC analysis ensures timely termination of reactions to prevent side-product formation.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-5-(5-ethylthien-3-yl)-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The triazole ring can be reduced under specific conditions to form dihydro derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiol group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the thiol group under basic conditions.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Dihydro derivatives of the triazole ring.

Substitution: Alkylated or acylated derivatives at the thiol group.

Scientific Research Applications

4-ethyl-5-(5-ethylthien-3-yl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial or antifungal agent.

Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.

Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-ethyl-5-(5-ethylthien-3-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The presence of the triazole and thiophene rings allows for strong binding interactions with biological targets, leading to its observed biological effects.

Comparison with Similar Compounds

Key Observations :

- Reactivity: The thiol group in the target compound facilitates nucleophilic substitution (e.g., with chloromethylcoumarin), yielding bioactive hybrids . In contrast, amino-substituted triazoles (e.g., 4-amino-5-nitrophenyl derivative) form Schiff bases via condensation reactions .

- Substituent Effects : Ethylthienyl substituents enhance lipophilicity, improving gastrointestinal absorption (logP ~2.5) compared to polar nitrophenyl or methoxyphenyl derivatives .

Key Observations :

- The target compound’s coumarin hybrid exhibits antiviral activity via docking with SARS-CoV-2 PLpro (−8.2 kcal/mol binding energy) .

- Phenyl- and pyrazolyl-substituted triazoles show antiradical activity , but their efficacy is lower than standard antioxidants like ascorbic acid .

Physicochemical and ADMET Comparisons

| Property | Target Compound | 4-Phenyl-5-(3,4,5-trimethoxyphenyl) Derivative | 4-Amino-5-nitrophenyl Derivative |

|---|---|---|---|

| Molecular Weight (g/mol) | 240.3 | 328.3 | 265.3 |

| logP | ~2.5 | ~3.1 | ~1.8 |

| Solubility | Low (DMSO-soluble) | Moderate (aqueous-organic miscible) | High (polar solvents) |

| BBB Penetration | No | No | Yes |

| Toxicity Class | Class 4 (low toxicity) | Class 3 | Class 4 |

Key Observations :

- The ethylthienyl group in the target compound increases lipophilicity (logP ~2.5) compared to polar derivatives, enhancing membrane permeability but limiting blood-brain barrier (BBB) penetration .

- Nitrophenyl-substituted triazoles exhibit higher solubility in polar solvents due to nitro group polarity .

Biological Activity

4-Ethyl-5-(5-ethylthien-3-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound notable for its unique structure combining a triazole ring with a thiophene moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₀H₁₃N₃S₂. The compound features a triazole ring that enhances its biological interactions due to the presence of nitrogen atoms, while the thiophene ring contributes to its chemical reactivity.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Weight | 229.34 g/mol |

| CAS Number | 438230-04-7 |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The triazole and thiophene rings facilitate strong binding interactions with enzymes and receptors involved in disease pathways. Preliminary studies suggest that this compound may inhibit key enzymes associated with cancer cell proliferation and inflammation.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against a range of bacterial strains. For instance:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been evaluated against various human cancer cell lines. Notably, it demonstrated cytotoxic effects in the following studies:

| Cell Line | IC50 (µM) |

|---|---|

| HT-29 (Colorectal) | 0.85 |

| MDA-MB-231 (Breast) | 1.35 |

| A549 (Lung) | 2.04 |

These values indicate potent activity compared to standard chemotherapeutics like 5-fluorouracil (IC50 = 5.31 µM). The mechanism appears to involve inducing apoptosis and cell cycle arrest at the G0/G1 phase.

Case Studies

A recent study explored the effects of this compound on colorectal cancer cells (HT-29). The results showed that treatment with concentrations as low as 1 µM led to significant apoptosis and increased reactive oxygen species (ROS) production, which is critical in cancer therapy as it can induce cell death in malignant cells.

Flow Cytometry Analysis

Flow cytometry was employed to analyze the cell cycle distribution post-treatment with varying concentrations of the compound:

| Treatment Concentration (µM) | G0/G1 Phase Arrest (%) |

|---|---|

| 1 | 65.495 |

| 2 | 65.191 |

This data underscores the compound's potential as a therapeutic agent by effectively halting cancer cell proliferation.

Q & A

Q. What are the recommended methods for synthesizing 4-ethyl-5-(5-ethylthien-3-yl)-4H-1,2,4-triazole-3-thiol and its derivatives?

- Methodological Answer : The compound is typically synthesized via cyclocondensation of thiosemicarbazides or hydrazine derivatives with appropriate heterocyclic precursors. For example, derivatives can be prepared by reacting 5-ethylthiophene-3-carboxylic acid hydrazide with isothiocyanates in alcoholic media under reflux. Microwave-assisted synthesis has been shown to enhance reaction efficiency, reducing reaction times from hours to minutes (e.g., 30 minutes at 150°C using a Milestone Flexi Wave system) . Post-synthesis purification involves recrystallization from ethanol or acetonitrile, followed by characterization via elemental analysis (CHNS) and LC-MS to confirm purity .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : A combination of techniques is recommended:

- FTIR Spectroscopy : Identifies functional groups (e.g., C=S stretch at 650–750 cm⁻¹, N-H bend at 1600–1500 cm⁻¹) .

- ¹H NMR : Confirms substitution patterns (e.g., ethyl group protons at δ 1.2–1.4 ppm, thiophene protons at δ 6.8–7.2 ppm) .

- UV-Vis Spectroscopy : Detects π→π* transitions in the triazole-thiol core (λmax ≈ 260–280 nm) .

- Elemental Analysis : Validates empirical formulas (e.g., C: 45.3%, H: 4.2%, N: 18.8% for C₁₁H₁₃N₃S₂) .

Q. How can researchers assess the antiradical activity of this compound using in vitro assays?

- Methodological Answer : The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is widely used:

Prepare a 0.1 mM DPPH solution in methanol.

Mix 2 mL of the compound (dissolved in DMSO) at varying concentrations (e.g., 0.002–2 mM) with 2 mL of DPPH solution.

Incubate at 25°C for 30 minutes.

Measure absorbance at 517 nm using a spectrophotometer.

Calculate antiradical activity (ARA) as:

For example, at 1 × 10⁻³ M, the compound exhibited 88.89% ARA, decreasing to 53.78% at 1 × 10⁻⁴ M .

Advanced Research Questions

Q. What computational strategies are employed to predict the biological activity and binding interactions of triazole-thiol derivatives?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to dock derivatives into target protein active sites (e.g., SARS-CoV-2 helicase, PDB: 5WWP). Generate 30 conformers per ligand and select the lowest binding energy pose .

- DFT Calculations : Optimize geometries at the B3LYP/6-311G(d,p) level to analyze electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps) .

- ADME Prediction : Tools like SwissADME predict pharmacokinetic properties (e.g., bioavailability, blood-brain barrier permeability) .

Q. How can microwave-assisted synthesis improve the yield and efficiency of S-alkyl derivatives of this compound?

- Methodological Answer : Microwave irradiation accelerates nucleophilic substitution reactions between the triazole-thiol and alkyl halides. For example:

Q. What methodologies are used to analyze contradictions in structure-activity relationship (SAR) data for triazole-thiol derivatives?

- Methodological Answer : Contradictions (e.g., reduced activity with certain substituents) require multi-faceted analysis:

Stereoelectronic Analysis : Use DFT to compare electron-withdrawing/donating effects of substituents on thiol reactivity .

Molecular Dynamics (MD) Simulations : Assess ligand-protein binding stability over 100 ns trajectories to identify unfavorable interactions .

Dose-Response Studies : Test derivatives across a broader concentration range (e.g., 10⁻⁶–10⁻³ M) to identify non-linear trends .

Example: Adding a 4-fluorobenzylidene group decreased DPPH scavenging by 12%, attributed to steric hindrance in the radical’s active site .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.